N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16-8-6-9-17(2)22(16)26-24(30)23(29)25-15-21(27(3)4)19-11-12-20-18(14-19)10-7-13-28(20)5/h6,8-9,11-12,14,21H,7,10,13,15H2,1-5H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXTFIJEQFSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring and the introduction of the dimethylamino and dimethylphenyl groups. Common synthetic routes may involve:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: This step may involve the alkylation of an amine with a dimethylamine source.
Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that make it a candidate for therapeutic use:
- Anticancer Activity : Recent studies have indicated that derivatives of tetrahydroquinoline compounds possess anticancer properties. For instance, modifications to the tetrahydroquinoline structure have shown promising results against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating effective antiproliferative activity .
- CNS Activity : The dimethylamino group is known for enhancing the lipophilicity of compounds, potentially allowing for better blood-brain barrier penetration. This property suggests possible applications in treating central nervous system disorders.
Case Studies and Research Findings
Several studies have documented the applications of this compound in medicinal research:
- Study on Anticancer Effects : A detailed investigation into the anticancer properties of related tetrahydroquinoline derivatives showed that specific modifications could lead to enhanced activity against colorectal and breast cancer cell lines. The study highlighted that compounds with similar structural features exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .
- Neuropharmacological Studies : Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety .
Data Tables
The following table summarizes key findings related to the pharmacological activities of similar compounds:
| Compound Structure | Activity Type | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|---|
| Tetrahydroquinoline Derivative | Anticancer | 1.9 - 7.52 | HCT-116 |
| Tetrahydroquinoline Derivative | Anticancer | Not specified | MCF-7 |
| Dimethylamino Tetrahydroquinoline | CNS Activity | Not specified | Various CNS models |
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining elements of tetrahydroquinoline alkaloids and dimethylphenyl-containing pharmacophores. Below is a comparative analysis with three analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Synthetic Complexity : Unlike the bis-chloroethyl compound in , which employs thionyl chloride for chlorination , the target compound likely requires milder conditions due to its amide and tertiary amine groups.
Hydrogen Bonding: The dimethylphenyl group may introduce steric hindrance, reducing solubility compared to piperazine-containing analogs (e.g., Quinoline-4-Carboxamide derivatives) .
Biological Activity
N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide is a complex organic compound that belongs to the class of substituted tetrahydroquinolines. This compound has garnered attention for its potential therapeutic applications due to its unique structural features, which may influence its biological activity.
Chemical Structure
The chemical structure of the compound can be outlined as follows:
- Molecular Formula : C_{18}H_{26}N_{2}
- Molecular Weight : 282.42 g/mol
The structure consists of a tetrahydroquinoline moiety substituted with a dimethylamino group and a 2,6-dimethylphenyl group, contributing to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Receptor Modulation :
-
Inflammatory Response :
- The compound's potential role in modulating inflammatory pathways has been explored. Specifically, it may interact with inflammasomes that are crucial in the activation of pro-inflammatory cytokines like IL-1β . Inhibition of these pathways can be beneficial in conditions characterized by chronic inflammation.
- Anticancer Properties :
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds similar to this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
